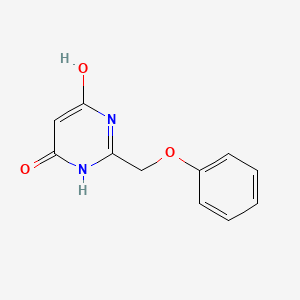
4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)- is a heterocyclic compound that features a pyrimidinone core with a hydroxy group at the 6-position and a phenoxymethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a phenoxymethylating agent in the presence of a base. The reaction conditions often include solvents such as dichloromethane or ethanol, and the use of catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidinone ring can be reduced under hydrogenation conditions.
Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 6-oxo-2-(phenoxymethyl)pyrimidinone.
Reduction: Formation of 4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)- derivatives with reduced pyrimidinone ring.
Substitution: Formation of various substituted pyrimidinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group at the 6-position and the phenoxymethyl group at the 2-position play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Phenoxymethylpenicillin: Although structurally different, it shares the phenoxymethyl group, which contributes to its biological activity.
Uniqueness
4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidinone core with hydroxy and phenoxymethyl groups makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H10N2O3 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
4-hydroxy-2-(phenoxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10N2O3/c14-10-6-11(15)13-9(12-10)7-16-8-4-2-1-3-5-8/h1-6H,7H2,(H2,12,13,14,15) |
Clé InChI |
UZBGEQWBNLLGLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC2=NC(=CC(=O)N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


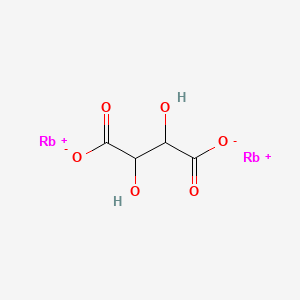
![(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13800235.png)
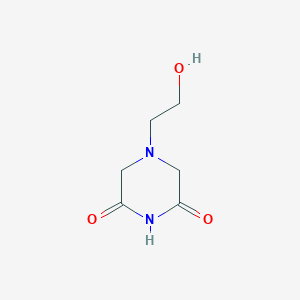
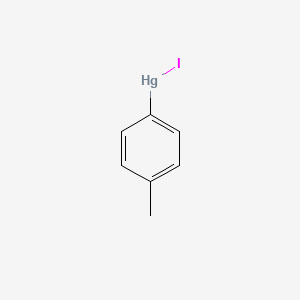
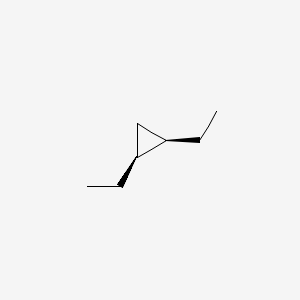
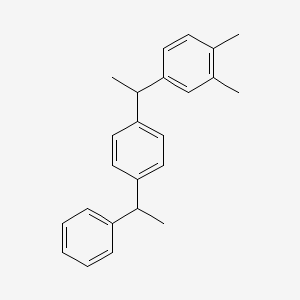
![5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B13800264.png)
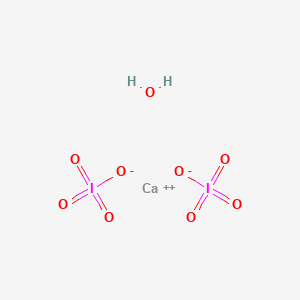
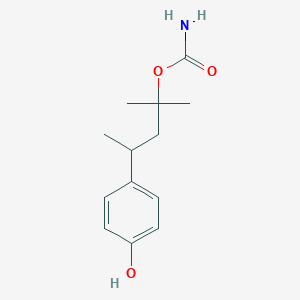
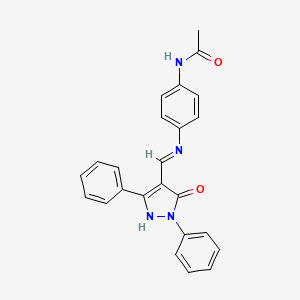

![N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B13800309.png)
![Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide]](/img/structure/B13800315.png)
![1H-Azirino[2,1-a]isoindole(9CI)](/img/structure/B13800316.png)
